(3-Bromo-4-methoxyphenyl)(4-methoxyphenyl)methanone
Description
(3-Bromo-4-methoxyphenyl)(4-methoxyphenyl)methanone is a diaryl methanone featuring two distinct aromatic rings: a 3-bromo-4-methoxyphenyl group and a 4-methoxyphenyl group connected via a ketone bridge.
Properties
CAS No. |
104689-84-1 |
|---|---|
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(3-bromo-4-methoxyphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-12-6-3-10(4-7-12)15(17)11-5-8-14(19-2)13(16)9-11/h3-9H,1-2H3 |
InChI Key |
ZOGGCANWSVNPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents critically affect physical properties. For example:
- (3-Bromophenyl)(4-methoxyphenyl)methanone (CAS 54118-76-2) lacks the 4-methoxy group on the brominated ring, reducing steric hindrance compared to the target compound .
- (4-(4-Fluorophenyl)thiazol-2-yl)(4-methoxyphenyl)methanone (4j, ) exhibits a melting point of 128–130°C, lower than many brominated analogs, suggesting bromine’s bulky nature elevates melting points .
- 4-(4-(4-Methoxyphenyl)thiazole-2-carbonyl)benzonitrile (4o, ) has a higher melting point (146–148°C), attributed to the polar nitrile group enhancing intermolecular interactions .
Table 1: Physical Properties of Selected Diarylmethanones
Electronic and Solvent Effects
- Dipole Moments: Studies on (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone () revealed solvent-dependent dipole moments, with increased polarity causing bathochromic shifts in UV-Vis spectra. This suggests similar methanones exhibit significant solvatochromism, useful in optoelectronic applications .
- Halogen Impact: Bromine’s electronegativity enhances electrophilic reactivity, as seen in (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone, where bromine directs regioselectivity in subsequent reactions .
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